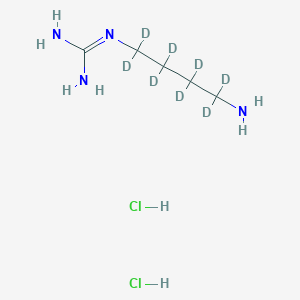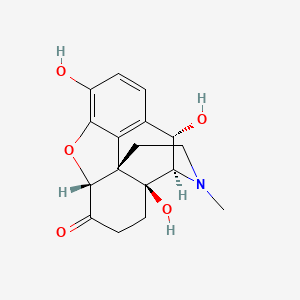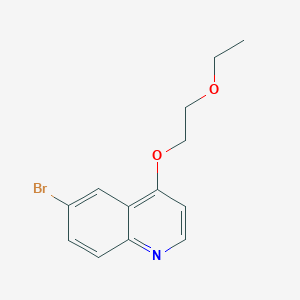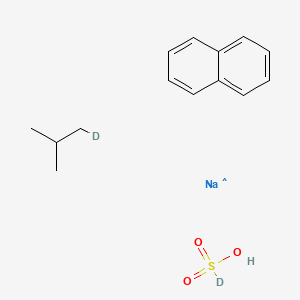
4-Aminobutyl-d8 Guanidine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobutyl-d8 Guanidine Dihydrochloride, also known as 1-Amino-4-guanidinobutane-d8 Dihydrochloride, is a deuterated analog of agmatine. This compound is primarily used in biochemical and proteomics research. It is characterized by its molecular formula C5H6D8N4•2HCl and a molecular weight of 211.16 .
Métodos De Preparación
The synthesis of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves the deuteration of agmatine. The process typically includes the following steps:
Deuteration of Agmatine: Agmatine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The deuterated agmatine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but the process generally involves maintaining strict reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
4-Aminobutyl-d8 Guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include methanol and water as solvents, and reactions are typically carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Aplicaciones Científicas De Investigación
4-Aminobutyl-d8 Guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is utilized in studies involving neurotransmitter pathways and cellular signaling.
Medicine: Research on this compound includes its potential therapeutic effects and its role in modulating biological processes.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect nitric oxide synthesis and polyamine metabolism .
Comparación Con Compuestos Similares
4-Aminobutyl-d8 Guanidine Dihydrochloride can be compared with other similar compounds such as:
Agmatine: The non-deuterated analog, which has similar biological activities but lacks the stability provided by deuteration.
1-Amino-4-guanidinobutane Dihydrochloride: Another analog with similar chemical properties but different isotopic composition.
N-(4-Aminobutyl)guanidine Dihydrochloride: A structurally related compound with comparable applications in research
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Propiedades
Fórmula molecular |
C5H16Cl2N4 |
|---|---|
Peso molecular |
211.16 g/mol |
Nombre IUPAC |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H/i1D2,2D2,3D2,4D2;; |
Clave InChI |
KDQZVYBHNNRZPP-VHGLFXLXSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.Cl.Cl |
SMILES canónico |
C(CCN=C(N)N)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)







